molecular formula C20H22N4O2 B2380503 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide CAS No. 1112292-71-3

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B2380503
CAS No.: 1112292-71-3
M. Wt: 350.422
InChI Key: CEQXCNYVWCOXRZ-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a cyclopropylmethyl group, and a piperidine-4-carboxamide moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient formation of the benzofuro[3,2-d]pyrimidine core. Subsequent steps involve the introduction of the piperidine-4-carboxamide and cyclopropylmethyl groups under controlled reaction conditions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects . The precise molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(21-11-13-5-6-13)14-7-9-24(10-8-14)19-18-17(22-12-23-19)15-3-1-2-4-16(15)26-18/h1-4,12-14H,5-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQXCNYVWCOXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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